molecular formula C14H8F3N3O2 B1624482 6-Nitro-1-(4-(trifluoromethyl)phenyl)-1H-indazole CAS No. 838820-86-3

6-Nitro-1-(4-(trifluoromethyl)phenyl)-1H-indazole

Cat. No.: B1624482
CAS No.: 838820-86-3
M. Wt: 307.23 g/mol
InChI Key: AAOIITKTFBBIDO-UHFFFAOYSA-N
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Description

6-Nitro-1-(4-(trifluoromethyl)phenyl)-1H-indazole is a heterocyclic compound that features a nitro group at the 6-position and a trifluoromethyl-substituted phenyl group at the 1-position of the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-1-(4-(trifluoromethyl)phenyl)-1H-indazole typically involves the following steps:

    Substitution: The trifluoromethyl group is introduced via a nucleophilic aromatic substitution reaction. This can be done by reacting the nitro-indazole with a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-1-(4-(trifluoromethyl)phenyl)-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, especially at positions ortho or para to the nitro group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, or chemical reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 6-amino-1-(4-(trifluoromethyl)phenyl)-1H-indazole.

    Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

6-Nitro-1-(4-(trifluoromethyl)phenyl)-1H-indazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 6-Nitro-1-(4-(trifluoromethyl)phenyl)-1H-indazole in biological systems involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    6-Nitro-1H-indazole: Lacks the trifluoromethyl group, resulting in different electronic and lipophilic properties.

    1-(4-(Trifluoromethyl)phenyl)-1H-indazole: Lacks the nitro group, affecting its reactivity and biological activity.

    6-Amino-1-(4-(trifluoromethyl)phenyl)-1H-indazole: A reduced form of the compound with different chemical and biological properties.

Uniqueness

6-Nitro-1-(4-(trifluoromethyl)phenyl)-1H-indazole is unique due to the combination of the nitro and trifluoromethyl groups, which confer distinct electronic, steric, and lipophilic properties

Properties

IUPAC Name

6-nitro-1-[4-(trifluoromethyl)phenyl]indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3N3O2/c15-14(16,17)10-2-5-11(6-3-10)19-13-7-12(20(21)22)4-1-9(13)8-18-19/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOIITKTFBBIDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N2C3=C(C=CC(=C3)[N+](=O)[O-])C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40467037
Record name 6-Nitro-1-[4-(trifluoromethyl)phenyl]-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

838820-86-3
Record name 6-Nitro-1-[4-(trifluoromethyl)phenyl]-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=838820-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Nitro-1-[4-(trifluoromethyl)phenyl]-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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